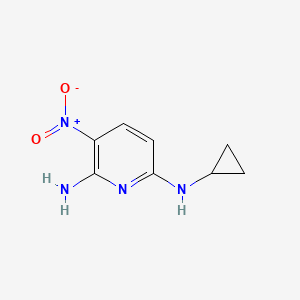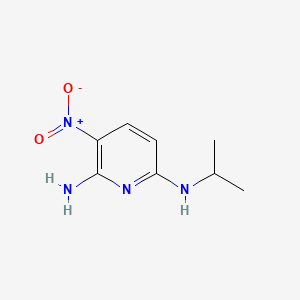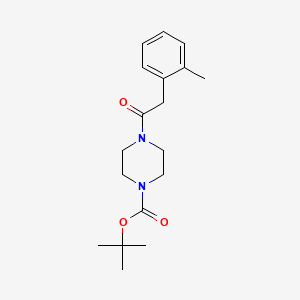![molecular formula C13H13NO3 B603201 4-[(3,5-二甲基-1,2-噁唑-4-基)甲基]苯甲酸 CAS No. 1134334-29-4](/img/structure/B603201.png)
4-[(3,5-二甲基-1,2-噁唑-4-基)甲基]苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,5-Dimethylisoxazol-4-yl)methyl)benzoic acid is a chemical compound with the molecular formula C13H13NO3 It is a derivative of benzoic acid, featuring a 3,5-dimethylisoxazole moiety attached to the benzoic acid core
科学研究应用
4-((3,5-Dimethylisoxazol-4-yl)methyl)benzoic acid has several scientific research applications:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-dimethylisoxazol-4-yl)methyl)benzoic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.
Attachment to Benzoic Acid: The 3,5-dimethylisoxazole moiety is then attached to the benzoic acid core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
4-((3,5-Dimethylisoxazol-4-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
作用机制
The mechanism of action of 4-((3,5-dimethylisoxazol-4-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
- 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzoic acid
- 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid
- 4-(Bromomethyl)-3,5-dimethylisoxazole
Uniqueness
4-((3,5-Dimethylisoxazol-4-yl)methyl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the isoxazole ring and benzoic acid core makes it a versatile compound for various applications .
属性
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-12(9(2)17-14-8)7-10-3-5-11(6-4-10)13(15)16/h3-6H,7H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPJFTAYFSKRHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2-Hydroxyethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B603121.png)
![{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxypropyl)amine](/img/structure/B603125.png)
amine](/img/structure/B603126.png)
amine](/img/structure/B603127.png)
![(2-Hydroxypropyl){[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine](/img/structure/B603128.png)
amine](/img/structure/B603129.png)
![Ethyl 4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazinecarboxylate](/img/structure/B603131.png)







